![molecular formula C9H16ClNO2 B11756720 Methyl (1S,4R,6R)-2-azabicyclo[2.2.2]octane-6-carboxylate hydrochloride](/img/structure/B11756720.png)
Methyl (1S,4R,6R)-2-azabicyclo[2.2.2]octane-6-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le chlorhydrate de (1S,4R,6R)-2-azabicyclo[2.2.2]octane-6-carboxylate de méthyle est un composé bicyclique avec une structure unique qui en fait un sujet d’étude intéressant dans divers domaines de la chimie et de la biologie. Ce composé est connu pour sa stabilité et sa réactivité, ce qui lui permet de participer à une variété de réactions chimiques.
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse du chlorhydrate de (1S,4R,6R)-2-azabicyclo[2.2.2]octane-6-carboxylate de méthyle implique généralement une série d’étapes à partir de matières premières facilement disponibles. Une méthode courante implique la réaction de cycloaddition d’un diène approprié avec un composé azabicyclique dans des conditions contrôlées. La réaction est généralement effectuée en présence d’un catalyseur et sous une atmosphère inerte pour empêcher les réactions secondaires indésirables .
Méthodes de production industrielle
Dans un contexte industriel, la production de ce composé peut impliquer l’utilisation de réacteurs à grande échelle et de systèmes à écoulement continu pour garantir une qualité et un rendement constants. Les conditions de réaction sont optimisées pour maximiser l’efficacité du processus, et le produit est purifié en utilisant des techniques telles que la cristallisation ou la chromatographie .
Analyse Des Réactions Chimiques
Types de réactions
Le chlorhydrate de (1S,4R,6R)-2-azabicyclo[2.2.2]octane-6-carboxylate de méthyle peut subir divers types de réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé pour former des oxydes correspondants.
Réduction : Il peut être réduit pour former différents dérivés.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, où l’un de ses groupes fonctionnels est remplacé par un autre.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l’hydrure de lithium et d’aluminium, et des nucléophiles comme le méthylate de sodium. Les réactions sont généralement effectuées sous des températures et des pressions contrôlées pour garantir le résultat souhaité .
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des oxydes, tandis que la réduction peut produire diverses formes réduites du composé .
Applications de recherche scientifique
Le chlorhydrate de (1S,4R,6R)-2-azabicyclo[2.2.2]octane-6-carboxylate de méthyle a une large gamme d’applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Le composé est étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : La recherche est en cours pour explorer ses utilisations thérapeutiques potentielles, y compris son rôle de précurseur pour le développement de médicaments.
Industrie : Il est utilisé dans la production de divers produits chimiques et matériaux industriels
Applications De Recherche Scientifique
Methyl (1S,4R,6R)-2-azabicyclo[2.2.2]octane-6-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials
Mécanisme D'action
Le mécanisme par lequel le chlorhydrate de (1S,4R,6R)-2-azabicyclo[2.2.2]octane-6-carboxylate de méthyle exerce ses effets implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modifiant leur activité et conduisant à divers effets biochimiques. Les voies exactes impliquées dépendent de l’application spécifique et du contexte de son utilisation .
Comparaison Avec Des Composés Similaires
Composés similaires
Certains composés similaires au chlorhydrate de (1S,4R,6R)-2-azabicyclo[2.2.2]octane-6-carboxylate de méthyle comprennent :
- 4-aminobicyclo[2.2.2]octane-1-carboxylate de méthyle
- Chlorhydrate d’(1S,4R,6S)-7-méthyl-6-phényl-7-azabicyclo[2.2.2]octane-6-carboxylate d’éthyle .
Unicité
Ce qui distingue le chlorhydrate de (1S,4R,6R)-2-azabicyclo[2.2.2]octane-6-carboxylate de méthyle, c’est sa stéréochimie spécifique et la présence de la structure azabicyclique, qui confère une réactivité et une stabilité uniques. Cela le rend particulièrement précieux en chimie synthétique et dans diverses applications de recherche .
Propriétés
Formule moléculaire |
C9H16ClNO2 |
|---|---|
Poids moléculaire |
205.68 g/mol |
Nom IUPAC |
methyl (1S,4R,6R)-2-azabicyclo[2.2.2]octane-6-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H15NO2.ClH/c1-12-9(11)7-4-6-2-3-8(7)10-5-6;/h6-8,10H,2-5H2,1H3;1H/t6-,7-,8+;/m1./s1 |
Clé InChI |
HPPCXEUTFZNZSG-LRACWOHVSA-N |
SMILES isomérique |
COC(=O)[C@@H]1C[C@H]2CC[C@@H]1NC2.Cl |
SMILES canonique |
COC(=O)C1CC2CCC1NC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Prop-2-yn-1-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11756640.png)
![2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propanal](/img/structure/B11756642.png)

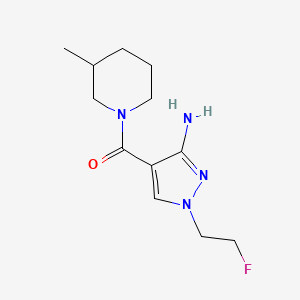
![N-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide](/img/structure/B11756661.png)
![4-Amino-6-fluoro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B11756672.png)
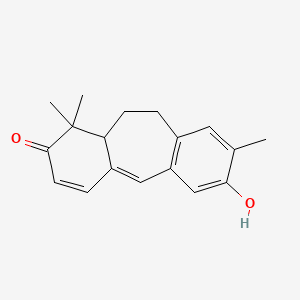
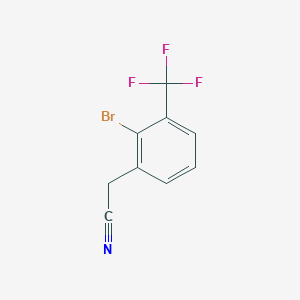
![7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11756680.png)

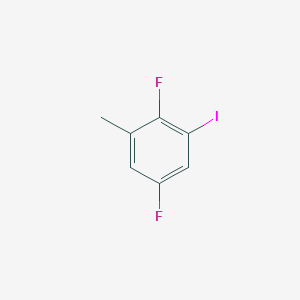
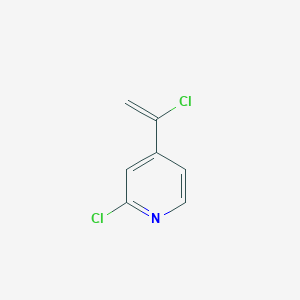
![[(3-methoxyphenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11756704.png)
![Tert-butyl (S)-1-amino-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B11756721.png)
